Product packaging for Vindeburnol(Cat. No.:)

Vindeburnol

Cat. No.: B1683055
M. Wt: 268.35 g/mol
InChI Key: KOIGYXJOGRVNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vindeburnol (also known as RU-24722) is a synthetic derivative of the natural eburnamine-vincamine alkaloid class, originally inspired by compounds from the Vinca minor plant . This molecule features an indolo[2,3-a]quinolizidine core and is investigated as a chemical tool for central nervous system (CNS) drug discovery and neuropharmacological research . Its primary research value lies in its potent neuroprotective properties and its specific action on the brain's locus coeruleus (LC), the major source of noradrenaline (NA) . Studies indicate that this compound increases the expression and activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in noradrenaline synthesis, within LC neurons . This action leads to increased noradrenaline levels in the brain, contributing to its anti-inflammatory and neuroprotective effects . In preclinical models, this compound has demonstrated significant promise. In the 5xFAD transgenic mouse model of Alzheimer's disease, treatment with this compound normalized behavior, reduced hyperlocomotion, increased exploratory activity, and decreased amyloid-beta burden in the hippocampus . Furthermore, in a mouse model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis), this compound provided clinical benefit, reducing astrocyte activation, decreasing demyelination in the cerebellum, and increasing noradrenaline levels in the spinal cord . Early clinical studies in humans, conducted in the 1980s, also reported that this compound improved postural stability in elderly subjects, suggesting an effect on alertness and balance . Recent pharmacokinetic data obtained from rabbit models show that this compound is rapidly distributed and has a short elimination half-life, undergoing extensive first-pass metabolism to form hydroxythis compound and this compound glucuronide . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O B1683055 Vindeburnol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol

InChI

InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2

InChI Key

KOIGYXJOGRVNIS-UHFFFAOYSA-N

SMILES

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O

Isomeric SMILES

C1C[C@@H]2C[C@H](N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O

Canonical SMILES

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vindeburnol;  RU 24722;  RU-24722;  RU24722; 

Origin of Product

United States

Synthetic Methodologies and Analog Design for Vindeburnol

Total Synthesis Approaches to the Vindeburnol Scaffold

Total synthesis strategies for this compound, along with its epimer 16-epi-vindeburnol, often involve sophisticated multi-step sequences designed to establish its characteristic indoloquinolizidine core. One prominent approach utilizes a sequence featuring Baeyer-Villiger oxidation, followed by aminolysis, aldimine condensation, and an acyl-Pictet–Spengler reaction. This methodology is critical for delivering the trans-fused indoloquinolizidine scaffold with high diastereocontrol. rsc.orgrsc.org

Semi-Synthetic Routes for this compound Derivatization

This compound is recognized as a semi-synthetic derivative of the plant alkaloid vincamine (B1683053) (PubChem CID: 15376). nih.govcbcconf.comnih.gov Specifically, this compound is an unnatural 20-deethyl derivative of vincamine and eburnamonine (B1221668) (PubChem CID: 92112). lookchem.com While the literature primarily describes this compound itself as a semi-synthetic compound derived from natural products, detailed semi-synthetic routes specifically for further derivatization of this compound are less extensively reported in the provided search results. However, the broader context of eburnamine-vincamine alkaloid synthesis includes semi-synthetic strategies, such as the semi-synthesis of (+)-vincamine using tabersonine (B1681870) as a starting material, which exemplifies the potential for modifying natural product precursors to yield related compounds like this compound. researchgate.net

Stereochemical Control in this compound Synthesis

Stereochemical control is paramount in the synthesis of this compound due to its multiple stereocenters. The molecule possesses a defined stereochemistry, particularly the C3/C14 trans stereochemistry. rsc.org Achieving high-level diastereocontrol is a recurring theme in the reported total syntheses. For example, the acyl-Pictet–Spengler reaction is crucial for delivering the trans-fused indoloquinolizidine scaffold with precision. rsc.orgrsc.org

The stereodivergent total synthesis of tacaman alkaloids, including this compound, emphasizes the use of biocatalytic Baeyer–Villiger oxidation to establish the desired stereochemistry at the C14 position with high enantiomeric excess (e.g., 99% ee). researchgate.netresearchgate.net The broader eburnamine-vincamine alkaloid family, to which this compound is related, often presents a formidable challenge in the stereocontrolled assembly of the C20/C21 adjacent chiral centers. researchgate.net Synthetic strategies aim to control these centers through various means, including stereoselective hydrogenation/lactamization cascade reactions. researchgate.net

Analog Design and Structure-Activity Relationship (SAR) Studies of this compound Derivatives

This compound, being a natural product-inspired compound, serves as a valuable structural basis for the design of next-generation molecules. nih.gov Its relationship to the eburnamine-vincamine alkaloids, known for their vasorelaxation and neuroprotective properties, makes it a compelling scaffold for analog development. researchgate.net

Rational drug design principles are applied to develop this compound analogs by exploiting the detailed recognition and discrimination features associated with the chemical groups of a target macromolecule. drugdesign.org This process involves designing compounds that meet specific requirements, synthesizing them, and then testing their properties, allowing for refinement and optimization of the scaffold. drugdesign.org For this compound, this means systematically modifying its structure to enhance desired pharmacological activities, such as its reported central vasodilation effects, improvement of cognitive function, and positive effects on locus coeruleus physiology. rsc.org As this compound itself is a 20-deethyl derivative, this highlights a rational design principle where the absence of an ethyl group at C20 still leads to interesting pharmaceutical activities, suggesting that modifications in this region can be explored. lookchem.com

This compound is inherently a product of scaffold modification, specifically a 20-deethyl derivative of the eburnamine-vincamine core. lookchem.comnih.gov The eburnamine-vincamine alkaloids, including vincamine (PubChem CID: 15376) and eburnamonine (PubChem CID: 92112), have been extensively studied for their potent vasorelaxation activity. researchgate.net Modifications within this scaffold aim to modulate or enhance specific biological activities. For instance, the absence of the ethyl group at C20 in this compound, compared to vincamine and eburnamonine, demonstrates that this position is amenable to modification while retaining or altering beneficial pharmacological properties. lookchem.com Future analog design could explore various substitutions on the core structure, particularly around the indole (B1671886) and quinolizidine (B1214090) moieties, to optimize interactions with biological targets and improve pharmacokinetic profiles.

Pharmacological Profile and Mechanistic Insights of Vindeburnol

Neuropharmacological Actions of Vindeburnol in the Central Nervous System

This compound exerts its neuropharmacological effects by modulating several critical components of the CNS, contributing to its observed neuroprotective and neuromodulatory properties. researchgate.netnih.govnih.govnih.gov

Modulation of Noradrenergic Systems: Locus Coeruleus (LC) and Noradrenaline (NA) Homeostasis

The locus coeruleus (LC), a compact nucleus situated in the brainstem, serves as the principal source of noradrenaline (NA), also known as norepinephrine (B1679862) (NE), within the CNS. researchgate.netnih.govnih.govwikipedia.org LC neurons extend widespread projections throughout the brain and spinal cord, playing pivotal roles in maintaining brain homeostasis, including anti-inflammatory and neuroprotective functions. nih.govnih.govsemanticscholar.orgnih.gov Degeneration of LC noradrenergic neurons and subsequent declines in NA levels are recognized hallmarks in the progression of numerous neurodegenerative disorders. researchgate.netnih.govsemanticscholar.org this compound has been consistently shown to positively influence the noradrenergic system, particularly concerning LC integrity and NA homeostasis. researchgate.netnih.govsemanticscholar.orgresearchgate.netoup.com

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of noradrenaline. nih.govoup.com Studies indicate that this compound enhances both the expression and activity of TH in LC neurons. nih.govsemanticscholar.orgresearchgate.netoup.com This effect has been observed in diverse animal models. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound treatment was associated with increased TH activity and protein expression within the LC. nih.govresearchgate.net Similarly, investigations into ultrasound-induced depression in rat and mouse models revealed a statistically significant increase in TH levels in the region encompassing the LC following this compound administration. nih.govacs.org Furthermore, this compound has been reported to re-activate TH expression in certain LC neurons in the 5xFAD transgenic mouse model of Alzheimer's disease. researchgate.net

Table 1: Impact of this compound on Tyrosine Hydroxylase (TH) Levels

Model SystemEffect on TH Expression/ActivityReference
Experimental Autoimmune Encephalomyelitis (EAE)Increased TH expression and activity in LC neurons nih.govresearchgate.net
Ultrasound-induced depression (rats and mice)Statistically significant increase in TH levels in LC region nih.govacs.org
5xFAD transgenic mouse model of Alzheimer's diseaseRe-activates TH expression in certain LC neurons researchgate.net

This compound demonstrates neuroprotective capabilities on LC neurons, a crucial aspect given the early and significant degeneration of the LC observed in neurodegenerative diseases such as Alzheimer's. researchgate.netnih.govsemanticscholar.orguic.edu In mouse models of Alzheimer's disease, this compound has been shown to reduce both LC damage and neuroinflammation. researchgate.netnih.govresearchgate.net In a mouse model of multiple sclerosis, this compound reduced astrocyte activation in the LC and mitigated hypertrophy of TH-positive neurons, concurrently increasing the expression of several genes vital for LC survival and maturation. nih.govresearchgate.net These findings collectively suggest that this compound can contribute to the resilience and functional integrity of LC neurons. semanticscholar.org

Treatment with this compound results in elevated noradrenaline levels within the CNS. nih.govresearchgate.netoup.com This increase is primarily attributed to the enhanced activity of tyrosine hydroxylase, the rate-limiting enzyme in noradrenaline synthesis. oup.com For instance, in the EAE mouse model, this compound led to increased NA levels in the spinal cord. nih.govresearchgate.net In studies investigating depression, this compound was found to increase norepinephrine levels in the brainstem. nih.govacs.org The maintenance of adequate noradrenaline levels in the CNS is considered a critical element of the endogenous defense mechanisms that help to prevent or delay the onset and progression of neurodegenerative diseases. researchgate.net

Table 2: Impact of this compound on Noradrenaline (NA) Levels

Brain Region/Model SystemEffect on Noradrenaline LevelsReference
Spinal cord (EAE mouse model)Increased NA levels nih.govresearchgate.net
Brainstem (Ultrasound-induced depression model)Increased norepinephrine levels nih.govacs.org
General CNS (Alzheimer's disease model)Increased noradrenaline levels due to increased TH activity researchgate.netoup.com
Neuroprotective Effects on Locus Coeruleus Neurons and Function

Effects on Other Neurotransmitter Systems: Dopaminergic and Serotonergic Modulations

Beyond its primary influence on the noradrenergic system, this compound has been observed to modulate other neurotransmitter systems. In models of ultrasound-induced depression, this compound treatment led to an increase in dopamine (B1211576) and its metabolite levels in both the brainstem and striatum. nih.govacs.org This indicates a broader impact on monoaminergic systems, which are crucial for the regulation of mood and cognitive functions. nih.govacs.orgmpg.defrontiersin.org While research on this compound has largely focused on noradrenergic modulation, its demonstrated influence on dopaminergic systems suggests a more comprehensive neuropharmacological action. nih.govacs.org Although not explicitly detailed in the provided search results, this compound's general impact on "many neurotransmitters" and "basic neuromediators - serotonin, noradrenaline and dopamine" is mentioned in the context of its antidepressant effects, suggesting potential, albeit less characterized, serotonergic modulation. firstwordpharma.com

Cellular Signaling Pathway Interactions: Cyclic Adenosine (B11128) Monophosphate (cAMP) and Protein Kinase A (PKA) Pathway Modulation

The beneficial effects of this compound are intrinsically linked to its interaction with key cellular signaling pathways, specifically the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathway. researchgate.netnih.govuic.edu In vitro studies have demonstrated that this compound enhances neuronal brain-derived neurotrophic factor (BDNF) expression in a cAMP-dependent manner. researchgate.netnih.gov Furthermore, this compound has been reported to inhibit phosphodiesterase activity, an enzyme responsible for the degradation of cAMP, thereby leading to elevated intracellular cAMP levels. researchgate.netnih.govuic.edu This increase in cAMP initiates a cascade of intracellular events, including the induction of gene expression mediated through the activity of the CREB transcription factor. Such changes can lead to reduced inflammatory responses and contribute to neuroprotective actions by increasing the expression of neurotrophic substances, such as BDNF. researchgate.netnih.gov The effects of this compound on LC neurons are believed to be mediated, at least in part, via signaling through the cAMP/PKA pathway. uic.edu

Table 3: this compound's Modulation of Cellular Signaling Pathways

Pathway/TargetEffect of this compoundReference
cAMP levelsIncreased researchgate.netnih.govuic.edu
PhosphodiesteraseInhibited (EC50 near 50 μM) researchgate.netnih.govuic.edu
BDNF expressionIncreased (in a cAMP-dependent manner) researchgate.netnih.gov
CREB transcription factorInduces gene expression mediated through its activity nih.gov
Suppression of Inflammatory Transcription Factor Activities

Broad Spectrum of Pharmacological Activities Beyond Neurotransmission

Effects on Cognitive Function and Learning Processes

This compound has demonstrated beneficial effects on cognitive function and learning processes in various animal models of neurological disorders. In the 5xFAD transgenic mouse model of Alzheimer's disease, which exhibits amyloid pathology and associated behavioral deficits, this compound treatment was observed to normalize several behavioral alterations. Specifically, in an open field test, this compound normalized the increased time spent in the center and the decreased time spent near the walls, and it reduced hyperlocomotion in 5xFAD mice researchgate.net. Furthermore, this compound reduced exploration time during novel object recognition testing in these mice, which had previously shown increased exploration compared to wild-type littermates researchgate.net. These findings indicate that this compound can rescue anxiety-type behaviors and improve aspects of recognition memory in AD models researchgate.netnih.gov. The compound also increased hippocampal neurotrophin levels, including BDNF, in 5xFAD mice researchgate.netnih.govbiomed-easy.comnih.gov.

Table 3: Behavioral Effects of this compound in 5xFAD Transgenic Mice (Alzheimer's Model)

Behavioral Parameter5xFAD Mice (Untreated/Vehicle)This compound Treatment in 5xFAD MiceCitation
Time in Center (Open Field)IncreasedNormalized researchgate.net
Time Near Walls (Open Field)DecreasedNormalized researchgate.net
HyperlocomotionPresentReduced researchgate.net
Novel Object Recognition (Exploration Time)Increased (compared to WT)Reduced researchgate.net
Anxiety-type behaviorsDeficitsRescued nih.gov
Hippocampal Neurotrophin (BDNF) LevelsReducedIncreased researchgate.netnih.govbiomed-easy.comnih.gov

In models of ultrasound-induced depression in rats and mice, this compound treatment alleviated depression-like symptoms. It restored reduced sucrose (B13894) consumption to control levels and increased social interaction time in affected animals nih.gov. While it significantly reduced immobility time in the forced swimming test, it generally did not increase locomotor activity in the open field test, suggesting a specific antidepressant-like effect rather than general psychomotor stimulation nih.gov. The activation of tyrosine hydroxylase in the Locus Coeruleus by this compound, leading to the regulation of neurotransmitter synthesis, is proposed as a mechanism contributing to the observed improvements in cognitive dysfunction associated with depression nih.gov. The noradrenergic system, particularly the LC, is considered a relevant target for the treatment of various memory and cognitive disorders nih.govmdpi.com.

Table 4: Behavioral Effects of this compound in Ultrasound-Induced Depression Models

Behavioral ParameterUltrasound-Exposed Animals (Untreated)This compound TreatmentCitation
Sucrose ConsumptionReducedRestored to Control Levels nih.gov
Social Interaction TimeReducedIncreased nih.gov
Immobility Time (Forced Swimming Test)IncreasedSignificantly Reduced nih.gov
Locomotor Activity (Open Field Test)Varied/Increased (contraversive results)Generally Did Not Increase nih.gov

Influence on Motor Coordination and Postural Stability

This compound's influence on motor coordination and postural stability has been observed indirectly through its effects on neurodegenerative disease models. In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, this compound treatment reduced the clinical signs of the disease researchgate.netnih.gov. Given that EAE is characterized by motor deficits, this reduction in clinical signs suggests an amelioration of motor impairments biomed-easy.comresearchgate.net. Specifically, activation of LC noradrenergic neurons, a process promoted by this compound, has been shown to markedly alleviate motor deficits in EAE mice biomed-easy.comresearchgate.net.

Preclinical Efficacy Studies of Vindeburnol in Disease Models

Neurodegenerative Disease Models

Vindeburnol has shown promising results in models representing complex neurodegenerative conditions, including Alzheimer's Disease and Multiple Sclerosis.

In the 5xFAD transgenic mouse model, a commonly utilized familial AD model characterized by early and massive amyloid plaque formation, intraneuronal Aβ aggregation, neuron loss, and memory deficits, this compound treatment has demonstrated significant benefits wikipedia.org. Studies revealed that this compound reduced amyloid burden in both the hippocampus and cortex, brain regions crucial for cognitive functions and anxiety regulation wikipedia.org. Beyond amyloid pathology, this compound also reduced neuroinflammation and damage to the Locus Coeruleus (LC), a brainstem nucleus implicated in AD neuropathology wikipedia.orgfishersci.ca. Furthermore, this compound normalized anxiety-like behavior in 5xFAD mice, which often exhibit decreased anxiety in open field or elevated plus maze assays wikipedia.orgmims.com. Mechanistically, this compound induced neuronal maturation in the LC and restored levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus wikipedia.org.

Table 1: Effects of this compound in 5xFAD Alzheimer's Disease Mouse Model

Parameter AssessedEffect of this compound TreatmentReference
Amyloid burdenReduced in hippocampus and cortex wikipedia.org
NeuroinflammationReduced wikipedia.orgfishersci.ca
LC damageReduced wikipedia.orgfishersci.ca
Anxiety-like behaviorNormalized wikipedia.orgmims.com
Neuronal maturation in LCInduced wikipedia.org
Hippocampal BDNF levelsRestored wikipedia.org

This compound has been investigated in experimental allergic encephalomyelitis (EAE) models in rats and mice, which serve as preclinical models for Multiple Sclerosis fishersci.cafishersci.canih.gov. Treatment with this compound effectively reduced the clinical signs of EAE disease fishersci.canih.gov. The compound demonstrated significant anti-inflammatory and neuroprotective effects, including a reduction in glial inflammation within the LC area fishersci.canih.gov. Furthermore, this compound reduced LC tyrosine hydroxylase (TH)-positive neuronal stress and increased noradrenaline (NA) levels in the spinal cord fishersci.canih.gov. In the cerebellum, this compound decreased astrocyte activation and reduced the number of demyelinated regions fishersci.canih.gov. The treatment also led to an increased expression of several genes involved in LC survival and maturation fishersci.canih.gov. Notably, this compound's actions appeared to be primarily central, as it did not reduce pro-inflammatory cytokine production from splenic T cells fishersci.canih.gov. Additionally, in the MS model, this compound increased the activity of glutathione (B108866) peroxidase and glutathione reductase, alongside increasing the expression of GPX4, GPX6, and GSR genes fishersci.cafishersci.ca.

Table 2: Effects of this compound in Experimental Allergic Encephalomyelitis (EAE) Model of Multiple Sclerosis

Parameter AssessedEffect of this compound TreatmentReference
Clinical signs of EAEReduced fishersci.canih.gov
Glial inflammation in LCReduced fishersci.canih.gov
LC TH+ neuronal stressReduced fishersci.canih.gov
Spinal cord noradrenaline levelsIncreased fishersci.canih.gov
Cerebellar astrocyte activationDecreased fishersci.canih.gov
Demyelinated regions in cerebellumReduced fishersci.canih.gov
LC survival/maturation genesIncreased expression fishersci.canih.gov
Glutathione peroxidase activityIncreased fishersci.cafishersci.ca
Glutathione reductase activityIncreased fishersci.cafishersci.ca
GPX4, GPX6, GSR gene expressionIncreased fishersci.cafishersci.ca

Alzheimer's Disease (AD) Models: Amelioration of Amyloid Pathology and Behavioral Deficits

Neuropsychiatric Disorder Models

This compound's potential extends to neuropsychiatric conditions, with studies exploring its effects in models of depression and anxiety.

The antidepressant-like effects of this compound have been reliably estimated in rat and mouse models subjected to long-term variable-frequency ultrasound (US) exposure (20-45 kHz), which induces depression-like symptoms citeab.com. In these models, this compound was administered chronically for 21 days at a dose of 20 mg/kg intraperitoneally (IP) citeab.com. Treatment with this compound significantly diminished depression-like symptoms in both mice and rats citeab.com. Behavioral tests revealed that the compound restored ultrasound-related reduced sucrose (B13894) consumption to control levels in the Sucrose Preference Test (SPT) and increased social interaction time in the Social Interaction Test (SIT) citeab.com. Furthermore, this compound showed a specific effect in the Forced Swimming Test (FST), significantly reducing immobility time citeab.com. In the Open Field Test (OFT), the compound generally did not increase locomotor activity citeab.com. Neurochemically, this compound increased levels of norepinephrine (B1679862), dopamine (B1211576), and their metabolites in the brainstem, and elevated dopamine, 3-methoxytyramine, and 3,4-dihydroxyphenylacetic acid levels in the striatum citeab.com. A statistically significant increase in tyrosine hydroxylase (TH) levels was also observed in the region containing the LC citeab.com.

Table 3: Effects of this compound in Ultrasound-Induced Depression Models

Behavioral Test/Neurochemical MarkerEffect of this compound TreatmentSpeciesReference
Depression-like symptomsDiminishedMice, Rats citeab.com
Sucrose consumption (SPT)Restored to control levelsMice, Rats citeab.com
Social interaction time (SIT)IncreasedMice, Rats citeab.com
Immobility time (FST)Significantly reducedMice, Rats citeab.com
Locomotor activity (OFT)Generally no increaseMice, Rats citeab.com
Norepinephrine levels (brainstem)IncreasedMice, Rats citeab.com
Dopamine levels (brainstem, striatum)IncreasedMice, Rats citeab.com
3-Methoxytyramine levels (striatum)IncreasedMice, Rats citeab.com
3,4-Dihydroxyphenylacetic acid levels (striatum)IncreasedMice, Rats citeab.com
Tyrosine Hydroxylase (TH) levels (LC region)Statistically significant increaseMice, Rats citeab.com

As noted in the Alzheimer's Disease section, this compound has been shown to normalize anxiety-like behavior in the 5xFAD transgenic mouse model of AD wikipedia.org. This effect was observed despite 5xFAD mice often exhibiting reduced anxiety-like behavior in assays such as the open field or elevated plus maze wikipedia.org.

Depression Models: Attenuation of Depression-Like Symptoms

In Vitro Experimental Paradigms for Mechanistic Elucidation

In vitro studies have provided insights into the molecular mechanisms underlying this compound's observed effects. This compound was found to increase neuronal BDNF expression in a cyclic adenosine (B11128) monophosphate (cAMP)-dependent manner wikipedia.org. Furthermore, it demonstrated an inhibitory effect on phosphodiesterase activity, with an EC50 near 50 μM wikipedia.org. These findings suggest that the beneficial effects of this compound, particularly within the context of Locus Coeruleus damage in AD, may be attributed to cAMP-mediated increases in neurotrophic factors wikipedia.org. Specifically, in vitro studies indicated that this compound upregulates BDNF expression selectively in astrocytes, suggesting that these glial cells may be a direct target of the compound wikipedia.org. In the context of MS, this compound increased the activity of glutathione peroxidase and glutathione reductase, and the expression of GPX4, GPX6, and GSR genes, indicating its role in modulating antioxidant defense mechanisms fishersci.cafishersci.ca.

Table 4: In Vitro Mechanistic Findings for this compound

Mechanistic ActionEffect of this compoundRelevant Pathway/TargetReference
Neuronal BDNF expressionIncreasedcAMP-dependent pathway wikipedia.org
Phosphodiesterase activityInhibited (EC50 ~50 μM)Phosphodiesterase wikipedia.org
Astrocyte BDNF expressionUpregulated selectivelyAstrocytes (direct target) wikipedia.org
Glutathione peroxidase activityIncreasedAntioxidant defense fishersci.cafishersci.ca
Glutathione reductase activityIncreasedAntioxidant defense fishersci.cafishersci.ca
GPX4, GPX6, GSR gene expressionIncreasedAntioxidant defense fishersci.cafishersci.ca

Pharmacokinetic and Pharmacodynamic Characterization of Vindeburnol

Absorption and Bioavailability Profiles

The absorption of a drug refers to its movement from the site of administration into the systemic circulation, while bioavailability is the fraction of the administered drug that reaches systemic circulation in an unchanged form nih.govnih.gov. For Vindeburnol, detailed, specific data regarding its absorption and bioavailability profiles are limited in publicly available search results. However, a study has been conducted focusing on the determination of this compound in rabbit plasma using UPLC-HRMS, which included its application to pharmacokinetic studies and bioavailability analysis nih.gov. This indicates that research into these aspects of this compound's pharmacology has been undertaken, although specific numerical values for its bioavailability in rabbits or humans are not provided in the available snippets. Generally, oral absorption involves the dissolution of the drug from its dosage form and its subsequent passage into the central compartment, with bioavailability being influenced by factors such as first-pass metabolism in the intestine and liver nih.govuni.luuni-freiburg.de.

Distribution Kinetics and Tissue Penetration, including Blood-Brain Barrier Permeability

Drug distribution involves the reversible transfer of a drug from the systemic circulation into the various tissues and fluids of the body nih.gov. The extent of distribution is influenced by factors such as the drug's physicochemical properties, plasma protein binding, and the presence of physiological barriers like the blood-brain barrier (BBB) nih.govcmdm.tw. Specific distribution kinetics and tissue penetration data for this compound are not extensively detailed in the provided search results. The aforementioned pharmacokinetic study in rabbit plasma also aimed to examine the distribution of this compound nih.gov.

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS), protecting it from potentially harmful substances wikidata.orgthegoodscentscompany.com. The ability of a compound to penetrate the BBB is critical for drugs targeting the CNS wikidata.org. While general principles of BBB penetration emphasize the importance of lipophilicity and molecular size for passive diffusion, and specific transporters for other molecules wikidata.org, explicit data on this compound's BBB permeability or its unbound volume of distribution in the brain (Vu,brain) are not available in the provided snippets.

Biotransformation Pathways and Metabolite Identification

Elimination and Clearance Mechanisms

Elimination is the process by which a drug is irreversibly removed from the body, while clearance quantifies the volume of plasma from which a drug is completely removed per unit time nih.gov. The primary routes of elimination include hepatic metabolism, biliary excretion, and renal excretion. For this compound, analyses of its excretion and clearance mechanisms have been part of pharmacokinetic studies in rats nih.gov. However, specific numerical values for its elimination half-life or clearance rate are not provided in the search results. Most drugs are eliminated following first-order kinetics, where a constant fraction of the drug is eliminated over time nih.gov.

Pharmacodynamic Biomarker Responses to this compound Administration

Pharmacodynamic (PD) biomarkers provide evidence of a biological effect of a drug. For this compound, a notable pharmacodynamic response has been observed in clinical contexts related to its effect on postural stability. In a controlled double-blind trial involving elderly patients, this compound administration led to a significant improvement in balance. This improvement was objectively measured through posturography, which assesses postural activity. Specifically, a significant decrease in the sagittal and lateral energies of body sway was found after this compound administration, indicating an enhancement in balance. This functional improvement serves as a direct pharmacodynamic response to this compound.

Dose-Response Relationship Analysis in Preclinical and Early Clinical Contexts

The dose-response relationship describes how the magnitude of a drug's effect changes with increasing doses. Identifying and characterizing this relationship is a critical goal in drug development. For this compound, a clear dose-response relationship has been established in an early clinical context.

In a controlled double-blind trial, elderly patients received either placebo or this compound at daily doses of 30 mg, 60 mg, or 90 mg over one week. Posturographic recordings demonstrated that the improvement in postural balance, indicated by a decrease in the sagittal and lateral energies of body sway, was directly proportional to the daily dose of this compound administered. This indicates a positive correlation between the dose and the observed pharmacodynamic effect on balance. No placebo effect was observed in this study.

The following table summarizes the dose-response findings from this clinical trial:

Daily Dose of this compound (mg/day)Observed Effect on Balance (Posturography)
PlaceboNo significant effect
30Significant decrease in body sway energy
60Significant decrease in body sway energy
90Significant decrease in body sway energy

Note: The improvement in balance was proportional to the daily dose of this compound.

While this clinical study provides valuable insight into this compound's dose-response in humans, detailed preclinical dose-response data for this compound were not available in the provided search results.

Clinical Research and Translational Aspects of Vindeburnol

Overview of Prior Clinical Investigations Involving Vindeburnol

Clinical investigations involving this compound have been limited, with further development of the compound having been abandoned despite some promising preclinical findings. nih.gov One notable prior clinical investigation was a controlled double-blind trial conducted in elderly patients to assess its impact on postural activity. nih.gov This study utilized posturography, an objective method for measuring balance, to evaluate the compound's effects. nih.gov

The trial demonstrated that this compound led to a significant decrease in the sagittal and lateral energies of body sway in elderly patients, indicating an improvement in balance. nih.gov This improvement was observed to be proportional to the daily dose administered. nih.gov Another source indicates that clinical trials were conducted by Sanofi, investigating racemic (±)-vindeburnol for its potential in treating cognitive disorders, serious depression, and sleep/waking cycle disorders. rsc.org It is important to note that, as of recent reports, no clinical trials have been performed on patients with multiple sclerosis specifically. researchgate.net

Table 1: Summary of Key Clinical Findings for this compound

Study PopulationCondition InvestigatedPrimary Outcome MeasureKey FindingCitation
Elderly patientsPostural instabilityPostural activity (sagittal and lateral energies of body sway)Significant decrease in body sway, indicating improved balance, proportional to dose. nih.gov
(Not specified)Cognitive disorders, serious depression, sleep/waking cycle disorders(Not specified)Promising drug candidate, clinical trials conducted. rsc.org

Methodological Considerations in this compound Clinical Trial Design

The design of clinical trials for compounds like this compound, particularly those targeting neurological and psychiatric conditions, involves several critical methodological considerations to ensure the validity, reliability, and generalizability of the findings. These considerations encompass patient selection, efficacy endpoints, safety assessments, and the application of translational biomarkers.

Patient selection is a crucial aspect of clinical trial design, involving the careful establishment of inclusion and exclusion criteria. has-sante.fr These criteria are defined to optimize the risk-benefit ratio for the investigational compound and to ensure the study population is appropriate for the condition being investigated. has-sante.fr A strict selection process can optimize the risk-benefit profile but may limit the external validity of the study, while a broader selection can facilitate recruitment and enhance generalizability. has-sante.fr

In the context of the posturography study, the patient population was specifically "elderly patients." nih.gov To ensure balanced groups and minimize bias, randomization techniques, including stratified randomization, are often employed. nih.gov Stratified randomization allows for balancing control and treatment groups based on known covariates, such as age, which can influence study outcomes. nih.gov

Efficacy endpoints and outcome measures are fundamental to assessing the therapeutic effects of an investigational compound. In the clinical trial evaluating this compound's effect on postural activity, the primary efficacy endpoint was the objective measurement of "postural activity" through "spectral analysis of posturographic recordings." nih.gov The specific outcome measures were the "sagittal and lateral energies of body sway," where a decrease indicated improved balance. nih.gov

For neurological and psychiatric conditions more broadly, clinical research utilizes various types of outcome measures. These include patient-reported outcomes (PROs), which capture a patient's direct assessment of their health; clinician-reported outcomes (ClinROs), which involve a healthcare professional's judgment; observer-reported outcomes (ObsROs); and performance outcomes (PerfOs), which are objective measurements derived from standardized tasks. omf.ngo Preclinical studies on this compound, particularly in animal models of depression and Alzheimer's disease, have employed behavioral tests such as the sucrose (B13894) preference test (SPT), social interaction test (SIT), open field test (OFT), and forced swimming test (FST) to assess antidepressant-like effects and anxiety-like behavior. acs.orgresearchgate.net

Safety pharmacology studies are a mandatory component of drug development, designed to identify undesirable pharmacodynamic properties of a substance that may be relevant to human safety. europa.eu These studies evaluate potential adverse pharmacodynamic and/or pathophysiological effects and investigate their underlying mechanisms. europa.eu Regulatory guidelines, such as the ICH S7A, outline a core battery of tests that typically assess the effects of the investigational drug on vital organ systems, including the central nervous system (CNS), cardiovascular system, and respiratory system. europa.eunucro-technics.comnih.govafmps.beeolss.net These assessments are generally conducted prior to first-in-human clinical trials. nucro-technics.comnih.govafmps.be

For the CNS, safety pharmacology studies evaluate potential behavioral changes, motor activity, coordination, sensory/motor reflex responses, and other neurological effects, often utilizing functional observational batteries. nucro-technics.com Cardiovascular safety is typically assessed through in vivo telemetry studies in conscious animals, monitoring parameters such as heart rate, blood pressure, and electrocardiogram (ECG) waveforms. nucro-technics.comnih.gov In clinical settings, adverse event monitoring is a continuous process, commencing immediately after informed consent and continuing throughout the study until a predefined endpoint. refined.site This involves the systematic recording and reporting of any untoward medical occurrences experienced by participants, classifying them as Adverse Events (AEs) or Serious Adverse Events (SAEs). refined.site

Translational biomarkers play a pivotal role in bridging preclinical research with clinical development. appliedclinicaltrialsonline.com Translational medicine aims to convert insights from preclinical studies into early clinical trials and to use clinical biomarker data to inform further preclinical investigations, thereby improving future drug discovery. appliedclinicaltrialsonline.comnih.gov Biomarkers are crucial for understanding an individual patient's disease and their response to experimental treatments, which can aid in patient stratification and the prediction of treatment outcomes. appliedclinicaltrialsonline.comnih.govnih.gov

In preclinical research, this compound has been shown to influence key biological markers. Studies have reported that this compound increased tyrosine hydroxylase (TH) protein expression and activity in noradrenergic neurons within the locus coeruleus (LC). semanticscholar.org Furthermore, it led to an increase in norepinephrine (B1679862) and dopamine (B1211576) levels in the brainstem and striatum, alongside elevated TH levels in the LC region. acs.org In mouse models of Alzheimer's disease, this compound treatment restored levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, with in vitro studies suggesting that this compound selectively induces BDNF expression in astrocytes. semanticscholar.org These findings highlight the potential of these molecular and neurochemical changes as translational biomarkers for this compound's effects in human clinical research.

Table 2: Examples of Preclinical Translational Biomarkers for this compound

BiomarkerTissue/RegionObserved Effect of this compoundPotential Clinical RelevanceCitation
Tyrosine Hydroxylase (TH) protein expression and activityNoradrenergic neurons in Locus Coeruleus (LC)IncreasedIndicator of noradrenergic system modulation, relevant for neurological and psychiatric conditions. acs.orgsemanticscholar.org
Norepinephrine levelsBrainstem, Spinal CordIncreasedNeurotransmitter modulation, relevant for mood and cognitive functions. researchgate.netacs.org
Dopamine levelsBrainstem, StriatumIncreasedNeurotransmitter modulation, relevant for mood and motor control. acs.org
Brain-Derived Neurotrophic Factor (BDNF) levelsHippocampus (restored), Astrocytes (induced expression)Increased/RestoredNeurotrophic support, relevant for neuronal survival, plasticity, and cognitive function. semanticscholar.org

Safety Pharmacology and Adverse Event Profiling in Clinical Settings

Patient Subgroup Analysis and Personalized Medicine Approaches

Patient subgroup analysis is an integral component of clinical research, allowing for a deeper understanding of how a treatment's effects may vary across different patient populations. pharmasug.org These analyses are typically pre-defined in study protocols or may be requested by regulatory agencies to confirm the consistency of efficacy and safety across various subgroups, such as those defined by age, gender, race, baseline comorbidities, or disease severity. pharmasug.orgd-nb.info The insights gained from subgroup analyses can help identify patient groups who might benefit more, less, or not at all from a particular intervention, thereby optimizing treatment choices. esmo.org

The concept of personalized medicine, also referred to as precision medicine, aims to tailor medical treatments to the individual characteristics of each patient. lindushealth.commumbaicancer.in This approach moves beyond the traditional "one-size-fits-all" model by considering unique genetic profiles, molecular characteristics, environmental factors, and lifestyle. lindushealth.commumbaicancer.in The goal is to maximize treatment effectiveness while minimizing adverse effects. mumbaicancer.in While the clinical trial on this compound's effect on postural activity specifically involved "elderly patients" nih.gov, indicating an age-based subgroup focus, the broader application of personalized medicine to this compound would involve identifying specific biological markers or genetic variations that predict response or non-response to the compound. This is particularly relevant for complex neurological and psychiatric conditions, which often exhibit significant patient heterogeneity. nih.govnih.gov

Advanced Research Methodologies and Future Directions in Vindeburnol Research

Omics Technologies Integration in Vindeburnol Studies

The advent of omics technologies, which allow for the large-scale analysis of biological molecules, is poised to revolutionize our understanding of this compound. humanspecificresearch.org These technologies, including genomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by this compound.

Genomics , the study of an organism's complete set of DNA, can help identify genetic factors that may influence an individual's response to this compound. isaaa.org For instance, genomic analyses can uncover single nucleotide polymorphisms (SNPs) or other genetic variations in drug targets or metabolic enzymes that could predict therapeutic efficacy or predisposition to certain effects. While specific genomic studies on this compound are still emerging, research on related compounds has demonstrated the power of this approach in understanding drug action. researchgate.net

Proteomics , which focuses on the large-scale study of proteins, offers insights into how this compound affects cellular function at the protein level. humanspecificresearch.org This can involve analyzing changes in protein expression, post-translational modifications, and protein-protein interactions. A study on a rat model of multiple sclerosis found that this compound increased the expression of genes such as GPS4, GPS6, and GRS, leading to higher activity of the antioxidant enzymes glutathione (B108866) peroxidase and glutathione reductase. researchgate.net This suggests a mechanism of action involving the modulation of cellular defense pathways.

Metabolomics provides a snapshot of the small-molecule metabolites present in a biological system, offering a direct functional readout of cellular status. isaaa.org By analyzing the metabolic fingerprint of cells or tissues treated with this compound, researchers can identify key metabolic pathways that are altered. For example, studies on this compound's antidepressant-like effects have shown increases in norepinephrine (B1679862), dopamine (B1211576), and its metabolites in the brainstem, indicating a direct impact on neurotransmitter metabolism. acs.org High-resolution mass spectrometry (HRMS) is a key tool in these studies, enabling the detection and quantification of a wide range of metabolites. researchgate.net

The integration of these omics technologies, often referred to as multi-omics, can provide a comprehensive and systems-level understanding of this compound's effects. mdpi.com By combining genomic, proteomic, and metabolomic data, researchers can construct detailed molecular pathways and networks that are modulated by the compound, leading to a more complete picture of its therapeutic actions.

Computational Approaches in this compound Drug Discovery

Computational methods are increasingly being used to accelerate and refine the drug discovery process for compounds like this compound. wiley.com These in silico techniques offer a cost-effective and efficient way to predict molecular interactions, identify potential drug candidates, and optimize their properties.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. jscimedcentral.com This method is crucial for understanding how this compound interacts with its molecular targets at an atomic level. By simulating the binding of this compound to various proteins, researchers can identify key amino acid residues involved in the interaction and predict the binding affinity. dntb.gov.uanih.gov This information is invaluable for designing more potent and selective derivatives.

Ligand-receptor interaction modeling builds upon docking results to provide a more dynamic picture of the binding process. nih.gov These models can simulate the conformational changes that occur in both the ligand and the receptor upon binding, offering deeper insights into the mechanism of action. youtube.com

Pharmacophore Mapping and Quantitative Structure-Activity Relationship (QSAR) Modeling

Pharmacophore mapping involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound and its analogs, this technique can be used to create a virtual template that defines the key features required for its therapeutic effects. This pharmacophore model can then be used to screen large chemical libraries for new compounds with similar properties.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr By analyzing a set of this compound derivatives with known activities, QSAR models can be developed to predict the activity of new, untested compounds. nih.govcrpsonline.com This allows for the rational design of more effective drug candidates by prioritizing the synthesis of molecules with predicted high activity.

Artificial Intelligence (AI) and Machine Learning Applications in this compound Research

These advanced computational tools can be used to:

Predict the biological activity and properties of novel this compound analogs. mdpi.com

Analyze omics data to identify novel drug targets and biomarkers.

Optimize drug delivery systems for improved efficacy.

Design and screen virtual libraries of compounds with high efficiency. researchgate.net

Development of Novel this compound Delivery Systems

The effectiveness of a drug is not only determined by its intrinsic activity but also by its ability to reach the target site in the body at an appropriate concentration. Novel drug delivery systems (NDDS) are being explored to enhance the therapeutic potential of this compound. acmgloballab.comnptel.ac.inijpsjournal.com

These systems can include:

Nanoparticles: These are tiny particles that can encapsulate this compound, protecting it from degradation and allowing for controlled release. ijpsjournal.com

Liposomes: These are spherical vesicles composed of a lipid bilayer that can carry both water-soluble and fat-soluble drugs, potentially improving their delivery across biological membranes. ijpsjournal.com

Implants: These can provide sustained, long-term release of this compound, which could be beneficial for chronic conditions.

The goal of these novel delivery systems is to improve the bioavailability of this compound, reduce potential side effects by targeting the drug to specific tissues, and enhance patient compliance by reducing the frequency of administration. ijpsjournal.com

Combination Therapies Involving this compound

Investigating the use of this compound in combination with other therapeutic agents is a promising avenue for future research. gileadclinicaltrials.com Combination therapies can offer several advantages, including synergistic effects, reduced dosages of individual drugs, and the potential to overcome drug resistance. nih.gov

For instance, in the context of neurodegenerative diseases like Alzheimer's, combining this compound with agents that target different pathological pathways could lead to improved clinical outcomes. researchgate.net Similarly, in the treatment of multiple sclerosis, this compound has been shown to be effective in animal models, and combining it with existing immunomodulatory drugs could provide a multi-pronged therapeutic approach. researchgate.net

Clinical trials are essential to evaluate the safety and efficacy of such combination therapies. clinicaltrials.govlanternpharma.com These studies are designed to determine the optimal dosages and administration schedules for the combined drugs and to monitor for any potential drug-drug interactions. acs.org

Re-evaluation of this compound for Emerging Therapeutic Applications

This compound, a synthetic derivative of the plant alkaloid vincamine (B1683053), is undergoing a significant re-evaluation for new therapeutic roles beyond its initial classification as a cerebral vasodilator. researchgate.netnih.govresearchgate.net Originally explored for cerebral insufficiency, contemporary research is now focused on its neuroprotective and neuromodulatory properties, particularly in the context of complex central nervous system (CNS) disorders. researchgate.netresearchgate.netuic.edu This shift is driven by advanced research methodologies that have illuminated its unique mechanism of action, centering on the locus coeruleus (LC), a critical brainstem nucleus that is the principal source of norepinephrine (NE) in the brain. nih.govnih.gov

The scientific community is leveraging increasingly sophisticated preclinical models and analytical techniques to unlock the therapeutic potential of this compound. researchgate.net Research now employs advanced in vivo models, such as specific transgenic mouse models of disease, alongside detailed molecular and behavioral analyses to understand its effects. researchgate.netuic.eduresearchgate.net These methodologies suggest that this compound's ability to modulate the noradrenergic system offers a promising strategy for diseases characterized by neuroinflammation and neurodegeneration. nih.govnih.gov

Key Research Findings in Emerging Applications:

Modern research has identified several potential therapeutic areas for this compound, primarily focusing on neurodegenerative and psychiatric disorders where dysfunction of the locus coeruleus is a contributing factor. uic.edunih.gov

Alzheimer's Disease (AD): The LC is one of the first regions to show pathology in Alzheimer's disease, leading to a deficit in norepinephrine, which in turn exacerbates neuroinflammation and neuronal damage. uic.edunih.gov Studies using the 5xFAD transgenic mouse model of AD have shown that this compound can counteract these effects. uic.edunih.govresearchgate.net Research indicates that treatment with this compound reduced amyloid plaque burden, decreased neuroinflammation, and restored levels of brain-derived neurotrophic factor (BDNF) in the hippocampus. researchgate.netuic.edunih.gov Furthermore, it normalized anxiety-like behaviors in these mice, suggesting a functional benefit. researchgate.netresearchgate.net The mechanism appears to involve the enhancement of tyrosine hydroxylase, the rate-limiting enzyme in norepinephrine synthesis, specifically within LC neurons. nih.govnih.gov

Multiple Sclerosis (MS): Given the role of neuroinflammation in the pathology of MS, this compound has been investigated in the experimental autoimmune encephalomyelitis (EAE) mouse model. researchgate.netnih.gov In these studies, this compound treatment led to an improvement in clinical signs of the disease. researchgate.net The therapeutic effect was associated with reduced glial inflammation around the LC and an increase in norepinephrine levels in the spinal cord. nih.gov Research also indicates that this compound boosts the activity of the antioxidant enzymes glutathione peroxidase and glutathione reductase in a rat model of MS. researchgate.net These findings suggest a dual action of reducing inflammation and providing neuroprotection.

Depression: There is growing interest in this compound as a potential antidepressant with a novel mechanism of action. firstwordpharma.comacs.org Current antidepressants often target serotonin, norepinephrine, and dopamine reuptake. firstwordpharma.com this compound, however, appears to work by activating tyrosine hydroxylase in the locus coeruleus, which leads to an increase in the synthesis of norepinephrine and dopamine in key brain regions like the brainstem and striatum. firstwordpharma.comacs.org This unique mechanism could offer a new therapeutic avenue for treatment-resistant depression and associated cognitive dysfunction. firstwordpharma.com Studies in rodent models of ultrasound-induced depression have demonstrated its antidepressant-like effects. acs.org

The re-evaluation of this compound is supported by findings that it acts as a phosphodiesterase (PDE) inhibitor, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netuic.edu This pathway is known to mediate anti-inflammatory effects and promote the expression of neurotrophic factors like BDNF, providing a molecular basis for its observed neuroprotective benefits. researchgate.netnih.gov Future research will likely focus on further elucidating these mechanisms and exploring this compound's potential in other CNS disorders linked to LC dysfunction. nih.gov

Interactive Data Table: Research Findings on this compound's Emerging Applications

Therapeutic AreaModel SystemKey FindingsMechanism of Action ImplicatedCitations
Alzheimer's Disease 5xFAD Transgenic MiceReduced amyloid burden; Decreased neuroinflammation; Increased hippocampal BDNF; Normalized anxiety-like behavior.Increased tyrosine hydroxylase in LC; PDE inhibition; Increased norepinephrine. researchgate.netuic.edunih.govresearchgate.net
Multiple Sclerosis EAE Mouse Model; Rat ModelReduced clinical signs; Decreased glial inflammation in LC; Increased spinal cord norepinephrine; Increased antioxidant enzyme activity.Enhanced noradrenergic activity; Anti-inflammatory effects. researchgate.netnih.govresearchgate.net
Depression Ultrasound-induced depression models (Rats, Mice)Reduced immobility time (antidepressant-like effect).Increased norepinephrine and dopamine synthesis via tyrosine hydroxylase activation in LC. firstwordpharma.comacs.org

Q & A

Q. What established methodologies are used to synthesize Vindeburnol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis protocols for this compound typically involve multi-step organic reactions, such as nucleophilic substitution or catalytic cross-coupling. Key factors include solvent polarity, temperature, and catalyst selection. Researchers should optimize conditions using Design of Experiments (DoE) frameworks to assess interactions between variables. Yield and purity are quantified via HPLC or LC-MS, with triplicate runs ensuring reproducibility. For example, a 10°C increase in reaction temperature may improve yield by 15% but reduce purity due to side reactions .

Table 1: Synthesis Optimization Parameters

ParameterRange TestedImpact on YieldImpact on Purity
Temperature50–90°CPositive (≤70°C)Negative (>70°C)
Catalyst Loading1–5 mol%Optimal at 3 mol%No significant effect
Reaction Time12–24 hrsPlateau at 18 hrsSlight degradation post-20 hrs

Q. Which in vitro assays are validated for assessing this compound’s biological activity?

Methodological Answer: Standard assays include cell viability (MTT assay), enzyme inhibition (e.g., kinase activity via radiometric assays), and receptor-binding studies (SPR or fluorescence polarization). Controls must account for solvent interference (e.g., DMSO cytotoxicity). Dose-response curves should use at least six concentrations, with IC50 values calculated using nonlinear regression (e.g., GraphPad Prism). Replicate experiments (n ≥ 3) and blinded data analysis reduce bias .

Advanced Research Questions

Q. How can contradictory reports on this compound’s IC50 values across studies be systematically resolved?

Methodological Answer: Contradictions often arise from variability in cell lines, assay conditions, or compound stability. Researchers should:

  • Perform a meta-analysis to identify confounding variables (e.g., serum concentration in cell media).
  • Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled pH/temperature).
  • Validate compound integrity via mass spectrometry post-assay.
  • Apply statistical tools like ANOVA to compare inter-lab variability .

Q. What experimental design frameworks are recommended for in vivo pharmacokinetic studies of this compound?

Methodological Answer: Use the PICOT framework to structure studies:

  • P opulation: Rodent models (e.g., Sprague-Dawley rats).
  • I ntervention: Oral vs. intravenous administration.
  • C omparison: Bioavailability relative to reference compounds.
  • O utcome: AUC, Cmax, half-life.
  • T ime: Sampling at 0, 1, 2, 4, 8, 24 hrs. Population pharmacokinetic (PopPK) modeling accounts for individual variability, while LC-MS/MS ensures sensitive quantification .

Q. How should researchers address discrepancies in this compound’s metabolic stability data between microsomal and hepatocyte assays?

Methodological Answer: Hepatocytes provide a more physiologically relevant environment (phase I/II enzymes) than liver microsomes (phase I only). To reconcile

  • Compare intrinsic clearance (CLint) values across both systems.
  • Incorporate time-dependent inhibition assays if metabolites inhibit enzymes.
  • Use kinetic modeling (e.g., Well-Stirred Model) to extrapolate to human clearance .

Methodological Best Practices

Q. What statistical methods are robust for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

Methodological Answer:

  • Apply mixed-effects models to account for variability in cell subpopulations.
  • Use bootstrapping to estimate confidence intervals for EC50 values.
  • Visualize data with scatterplot smoothing (e.g., LOESS regression) to detect non-linear trends.
  • Open-source tools like R/Bioconductor enable reproducible analysis pipelines .

Q. How can researchers ensure reproducibility in this compound’s structural characterization studies?

Methodological Answer:

  • Standardize NMR parameters (e.g., 600 MHz, CDCl3 solvent) and reference peaks (e.g., TMS).
  • Share raw crystallographic data (e.g., .cif files) in public repositories.
  • Cross-validate spectroscopic results with independent techniques (e.g., X-ray vs. DFT calculations) .

Data Contradiction & Validation

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity data?

Methodological Answer:

  • Implement quality control (QC) protocols for compound synthesis (e.g., ≥95% purity by HPLC).
  • Use internal reference standards in each assay plate.
  • Document lot numbers and storage conditions (e.g., -80°C under argon).
  • Apply machine learning (e.g., PCA) to detect outlier batches .

Tables for Comparative Analysis

Q. Table 2: Assay Conditions Impacting IC50 Variability

VariableMicrosomal AssayHepatocyte Assay
Phase II MetabolismAbsentPresent
CLint (µL/min/mg)25 ± 318 ± 2
Key ConfounderNADPH StabilityCell Viability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.